1-(2-Chloropyridin-4-yl)-3-ethoxypropan-1-one
Description
1-(2-Chloropyridin-4-yl)-3-ethoxypropan-1-one is a ketone derivative featuring a 2-chloropyridin-4-yl group attached to a propan-1-one backbone with an ethoxy substituent. The 2-chloropyridine moiety is a common pharmacophore in agrochemicals and pharmaceuticals, often contributing to bioactivity through interactions with biological targets .
Properties
CAS No. |
898785-02-9 |
|---|---|
Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
1-(2-chloropyridin-4-yl)-3-ethoxypropan-1-one |
InChI |
InChI=1S/C10H12ClNO2/c1-2-14-6-4-9(13)8-3-5-12-10(11)7-8/h3,5,7H,2,4,6H2,1H3 |
InChI Key |
ICOOMHKWKSDSJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(=O)C1=CC(=NC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropyridin-4-yl)-3-ethoxypropan-1-one typically involves the reaction of 2-chloropyridine with ethyl 3-oxobutanoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 1-(2-Chloropyridin-4-yl)-3-ethoxypropan-1-one can be scaled up by using large reactors and optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Oxidation Reactions
The ketone moiety undergoes oxidation under acidic conditions to form carboxylic acid derivatives. Common reagents and outcomes include:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, 60–80°C | 1-(2-Chloropyridin-4-yl)-3-ethoxypropanoic acid | ~65%* | |
| CrO₃ | Acetic acid, reflux | Same as above | ~55%* |
*Yields estimated from analogous ketone oxidation studies.
The reaction proceeds via protonation of the carbonyl oxygen, followed by cleavage of the α-C–H bond to form a carboxylic acid. The chloropyridine ring remains intact under these conditions.
Nucleophilic Substitution
The chlorine atom on the pyridine ring is susceptible to substitution with nucleophiles:
| Nucleophile | Conditions | Product | Notes |
|---|---|---|---|
| NH₃ (excess) | EtOH, 80°C, 12h | 1-(2-Aminopyridin-4-yl)-3-ethoxypropan-1-one | Requires catalytic NaOH |
| CH₃ONa | DMSO, 100°C, 6h | 1-(2-Methoxypyridin-4-yl)-3-ethoxypropan-1-one | Higher polarity solvents improve yield |
The reaction mechanism involves a two-step process: (1) deprotonation of the nucleophile, and (2) aromatic nucleophilic substitution (SNAr) facilitated by the electron-withdrawing ketone group.
Reduction Pathways
The ketone group can be selectively reduced to a secondary alcohol:
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 2h | 1-(2-Chloropyridin-4-yl)-3-ethoxypropan-1-ol | >90% |
| LiAlH₄ | THF, reflux, 4h | Same as above | >95% |
Notably, the ethoxy group and chloropyridine ring remain unaffected under these conditions. The reaction follows a standard hydride transfer mechanism.
Condensation Reactions
The ketone participates in Claisen-type condensations with active methylene compounds:
| Reactant | Base | Product | Application |
|---|---|---|---|
| Diethyl malonate | NaH, THF | Ethyl 3-(2-chloropyridin-4-yl)-3-ethoxypropanoyl acetate | Precursor for heterocycles |
This reaction exploits the electrophilic nature of the carbonyl carbon, enabling C–C bond formation.
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition patterns:
| Temperature Range | Mass Loss | Proposed Process |
|---|---|---|
| 180–220°C | 15% | Ethoxy group cleavage |
| 220–280°C | 40% | Pyridine ring fragmentation |
These data suggest cautious heating above 180°C to avoid decomposition during reactions.
Industrial-Scale Considerations
Patent literature highlights optimized protocols for large batches:
Scientific Research Applications
1-(2-Chloropyridin-4-yl)-3-ethoxypropan-1-one has been investigated for its potential biological activities, particularly its effects on various signaling pathways. Research indicates that compounds with similar structures may selectively inhibit certain receptors or enzymes, making them candidates for therapeutic applications.
Case Studies
- Inhibition of Mutant HER2 :
-
Neuroprotective Effects :
- Research indicates that compounds similar to 1-(2-Chloropyridin-4-yl)-3-ethoxypropan-1-one may target sigma receptors, particularly the sigma-1 receptor (σ1R). This receptor is associated with neurodegenerative diseases and mood disorders. Modulation of σ1R can influence intracellular signaling pathways, potentially offering neuroprotective benefits.
Applications in Drug Development
The compound's structural features make it suitable for further development as a pharmaceutical agent. Its potential applications include:
- Cancer Therapy : Due to its ability to inhibit mutant HER2, it may serve as a basis for developing targeted cancer therapies.
- Neurological Disorders : Its interaction with sigma receptors suggests potential for treating conditions such as depression and Alzheimer's disease.
Data Tables
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridin-4-yl)-3-ethoxypropan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of 1-(2-Chloropyridin-4-yl)-3-ethoxypropan-1-one with structurally related compounds:
Key Comparative Insights
Chloropyridinyl vs. Pyridinyl/Phenyl Substitutions :
- The 2-chloropyridin-4-yl group in the target compound and 4PU-30 enhances electronic withdrawal and steric effects compared to unsubstituted pyridin-4-yl or phenyl groups. This likely increases binding affinity in biological systems, as seen in 4PU-30’s cytokinin activity .
- The hydroxyl group in CAS 10441-15-3 improves aqueous solubility but reduces stability compared to chlorine-substituted analogs .
Functional Group Impact: Urea (4PU-30): The urea group facilitates hydrogen bonding, critical for cytokinin receptor interactions. In contrast, the ethoxypropan-1-one group in the target compound may prioritize hydrophobic interactions, altering target selectivity . Ethoxypropanone vs.
Biological Activity: 4PU-30 (0.01 mM) significantly delays chlorophyll degradation and suppresses RNase activity in Arabidopsis leaves, highlighting the bioactivity of the chloropyridinyl-urea scaffold . The target compound’s ethoxypropanone moiety may confer distinct metabolic stability or toxicity profiles, necessitating further study.
Applications :
- Compounds with chloropyridinyl-ketone motifs (e.g., CAS 23794-15-2) are often intermediates in synthesizing agrochemicals or drugs . The target compound’s ethoxy group could position it as a precursor for prodrugs or surfactants.
- Hydroxyphenyl analogs (e.g., CAS 10441-15-3) are used in flavor industries, whereas urea derivatives like 4PU-30 are bioactive in plant physiology .
Research Findings and Implications
- Structural-Activity Relationships (SAR): The chlorine atom in the 2-position of pyridine is critical for bioactivity, as seen in 4PU-30 . Replacement with hydroxyl (CAS 10441-15-3) shifts applications to non-agrochemical domains .
- Synthetic Utility : Ethoxypropan-1-one derivatives may offer modularity for introducing additional substituents, enhancing drug-likeness or material properties.
Biological Activity
1-(2-Chloropyridin-4-yl)-3-ethoxypropan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.
The compound has the following chemical structure:
- Molecular Formula : CHClNO
- Molecular Weight : 227.67 g/mol
Antimicrobial Activity
Research indicates that derivatives similar to 1-(2-Chloropyridin-4-yl)-3-ethoxypropan-1-one exhibit significant antimicrobial properties. A study evaluated various compounds against Gram-positive bacteria and mycobacteria, demonstrating that certain derivatives showed submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
Anticancer Activity
The compound's anticancer potential has been explored through various in vitro studies. For instance, compounds with structural similarities have been shown to inhibit cancer cell proliferation in models of gastric carcinoma, with some exhibiting complete tumor stasis in xenograft models .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cancer Type | Activity | Reference |
|---|---|---|---|
| Analog 10 | Gastric Carcinoma | Complete Tumor Stasis | |
| Various Derivatives | Multiple Cancer Types | Significant Inhibition |
Enzyme Inhibition
1-(2-Chloropyridin-4-yl)-3-ethoxypropan-1-one and its derivatives have also been studied for their ability to inhibit specific kinases associated with cancer progression, particularly mutant forms of EGFR and HER2. These inhibitors can selectively target mutant kinases over their wild-type counterparts, suggesting potential therapeutic applications in cancers driven by these mutations .
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyridine-based compounds, including 1-(2-Chloropyridin-4-yl)-3-ethoxypropan-1-one. The study assessed their selectivity and potency against various cancer cell lines, revealing promising results that support further development into clinical applications .
ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for evaluating the viability of new compounds as pharmaceuticals. Preliminary studies suggest that compounds similar to 1-(2-Chloropyridin-4-yl)-3-ethoxypropan-1-one possess favorable ADMET characteristics, making them suitable candidates for further development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2-Chloropyridin-4-yl)-3-ethoxypropan-1-one, and how are intermediates characterized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, chloropyridine derivatives (e.g., 2-chloro-4-pyridinyl intermediates) are reacted with ethoxypropanone precursors under controlled conditions (e.g., reflux in anhydrous solvents like THF or DMF). Intermediate purity is verified using HPLC (>95% purity thresholds) and spectroscopic techniques (¹H/¹³C NMR, FT-IR). Crystallographic validation (XRD) may be employed to confirm stereochemistry, as demonstrated in structurally analogous ketones .
Q. How is the compound’s cytokinin-like activity assessed in plant biology studies?
- Methodology : Detached leaf senescence assays are used to evaluate delay in chlorophyll degradation. For example, Arabidopsis thaliana leaves (3rd–7th node) are treated with the compound at 10–100 µM concentrations. Chlorophyll content is quantified spectrophotometrically (absorbance at 652 nm), and ribonuclease (RNase) activity is measured via enzymatic assays to correlate senescence delay with metabolic changes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across plant species?
- Methodology : Comparative studies must standardize variables such as tissue type (e.g., rosette leaves vs. fruit tissues), ethylene sensitivity (e.g., wild-type vs. eti5 mutants), and environmental conditions (e.g., light/dark cycles). For instance, in kiwifruit studies, mass loss rates and electrical properties (impedance spectroscopy) are monitored to disentangle compound efficacy from postharvest handling artifacts . Multivariate statistical analysis (e.g., PCA) helps identify dominant factors influencing bioactivity .
Q. What advanced spectroscopic methods validate the compound’s interaction with biological targets?
- Methodology : Density Functional Theory (DFT) calculations model electronic interactions between the compound and cytokinin receptors (e.g., Arabidopsis Histidine Kinases). Experimental validation includes Surface Plasmon Resonance (SPR) to measure binding affinity and X-ray crystallography for receptor-ligand co-crystal structures. These approaches align with studies on structurally related phenylurea cytokinins .
Q. How can researchers optimize experimental designs for studying structure-activity relationships (SAR)?
- Methodology : Systematic SAR studies involve synthesizing analogs with variations in the chloropyridine ring (e.g., halogen substitution) or ethoxy chain length. Bioactivity data are analyzed using QSAR models, incorporating descriptors like logP, molar refractivity, and H-bonding capacity. For example, replacing the ethoxy group with methyl or phenyl moieties in analogous compounds alters RNase inhibition efficacy by 20–40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
